SYBR Green II (Ionic form)

Descripción

BenchChem offers high-quality SYBR Green II (Ionic form) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SYBR Green II (Ionic form) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C28H28N3OS+ |

|---|---|

Peso molecular |

454.6 g/mol |

Nombre IUPAC |

N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine |

InChI |

InChI=1S/C28H28N3OS/c1-29(2)17-18-33-28-20-21(19-27-30(3)25-15-9-10-16-26(25)32-27)23-13-7-8-14-24(23)31(28)22-11-5-4-6-12-22/h4-16,19-20H,17-18H2,1-3H3/q+1 |

Clave InChI |

YJGABUKKQIGVDZ-UHFFFAOYSA-N |

SMILES isomérico |

CN\1C2=CC=CC=C2O/C1=C\C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C |

SMILES canónico |

CN1C2=CC=CC=C2OC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C |

Origen del producto |

United States |

Foundational & Exploratory

SYBR Green II: A Technical Guide to its Ionic Form and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SYBR Green II, a high-sensitivity fluorescent dye optimized for the detection of single-stranded nucleic acids. We will delve into its core properties, focusing on its ionic nature, mechanism of action, and practical applications in molecular biology.

Core Concepts: The Ionic Nature of SYBR Green II

SYBR Green II is an asymmetrical cyanine (B1664457) dye that functions as a nucleic acid stain. A critical feature of its chemical structure is its cationic nature . While the precise molecular structure is proprietary, it is understood to carry a net positive charge at neutral pH. This positive charge is fundamental to its primary function, as it facilitates a strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids such as single-stranded DNA (ssDNA) and RNA.

This "ionic form" is key to its utility as a nucleic acid stain. The initial binding is driven by the attraction between the cationic dye and the anionic nucleic acid polymer. Upon binding, the dye's fluorescence is dramatically enhanced, allowing for the sensitive detection of nucleic acids.

Mechanism of Fluorescence

The fluorescence of SYBR Green II is highly dependent on its molecular environment. In a dilute solution, the unbound dye molecule is flexible, and upon excitation, it rapidly loses energy through non-radiative pathways (e.g., molecular vibrations and rotations). This results in a very low intrinsic fluorescence.

Upon binding to nucleic acids, the dye molecule becomes conformationally constrained. This rigid structure limits non-radiative energy decay, causing the excited molecule to release its energy as fluorescence. This process leads to a significant increase in the quantum yield of the dye. SYBR Green II shows a greater fluorescence enhancement when bound to RNA and ssDNA compared to double-stranded DNA (dsDNA), making it particularly valuable for these applications.

Figure 1. Mechanism of SYBR Green II fluorescence enhancement upon binding to nucleic acids.

Quantitative Data Summary

The following tables summarize the key quantitative properties of SYBR Green II, providing a basis for experimental design and comparison with other nucleic acid stains.

Table 1: Spectral Properties

| Property | Wavelength (nm) | Condition |

| Primary Excitation Maximum | 497 | Bound to RNA |

| Secondary Excitation Maximum | 254 | Bound to RNA |

| Emission Maximum | 520 | Bound to RNA |

Table 2: Performance Characteristics

| Parameter | Value | Notes |

| Quantum Yield (Bound to RNA) | ~0.54 | Significantly higher than when bound to dsDNA[1][2]. |

| Quantum Yield (Bound to dsDNA) | ~0.36 | [1][2] |

| Quantum Yield (RNA/Ethidium (B1194527) Bromide) | ~0.07 | For comparison[1][2]. |

| Detection Limit (Non-denaturing gel) | 100 pg (254 nm epi-illumination) 500 pg (300 nm transillumination) | Per band[3]. |

| Detection Limit (Denaturing gel) | 1 ng (254 nm epi-illumination) 4 ng (300 nm transillumination) | Per band[2][3]. |

Experimental Protocols

SYBR Green II is predominantly used for staining RNA and ssDNA in electrophoretic gels. Below is a standard protocol for post-staining of RNA in agarose (B213101) or polyacrylamide gels.

Protocol: Post-Electrophoresis Staining of RNA Gels

Materials:

-

SYBR Green II stock solution (typically 10,000X in DMSO)

-

Electrophoresis buffer (e.g., TBE: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)

-

Staining container (plastic is recommended to prevent dye absorption to glass)

-

Gel documentation system (UV transilluminator or laser scanner)

Procedure:

-

Electrophoresis: Perform electrophoresis on RNA samples using standard procedures for agarose or polyacrylamide gels.[2]

-

Prepare Staining Solution:

-

For non-denaturing gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in electrophoresis buffer.[2][3]

-

For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.[2][3]

-

Crucial: Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance, as the dye is pH-sensitive.[2][3]

-

-

Staining:

-

Place the gel in the staining container and add enough staining solution to fully submerge the gel.

-

Incubate at room temperature, protected from light (e.g., cover with aluminum foil).

-

Typical staining times are 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[1][2] This may vary based on gel thickness and composition.

-

Gentle agitation during staining can improve consistency.

-

-

Destaining (Optional): No destaining is required due to the low intrinsic fluorescence of the unbound dye.[1][2]

-

Visualization:

-

Illuminate the stained gel using a 300 nm UV transilluminator or, for higher sensitivity, a 254 nm epi-illuminator.[1][2]

-

The fluorescence emission will be centered at approximately 520 nm.[2][3]

-

Photograph the gel using an appropriate filter (do not use filters designed for ethidium bromide). A SYBR Green gel stain photographic filter is recommended for optimal results with black and white film.[3]

-

Disposal: Solutions of SYBR Green II should be treated as potential mutagens. Before disposal, pour the staining solution through activated charcoal, which can then be incinerated.[1][2]

References

SYBR Green II: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of SYBR Green II, a highly sensitive fluorescent dye essential for the detection and quantification of nucleic acids. This document details its mechanism of action, spectral characteristics, and provides explicit protocols for its use in laboratory settings.

Core Principles and Spectral Properties

SYBR Green II is a cyanine (B1664457) dye that exhibits a significant increase in fluorescence upon binding to nucleic acids, particularly single-stranded DNA (ssDNA) and RNA.[1][2] This property makes it an invaluable tool for various molecular biology applications. The dye has low intrinsic fluorescence in solution and its fluorescence quantum yield is substantially enhanced when it intercalates or binds to the minor groove of nucleic acids. This interaction restricts the conformational rotation of the dye molecule, leading to a dramatic increase in fluorescence emission.

The key spectral properties of SYBR Green II are summarized in the table below, providing a direct comparison of its performance with different nucleic acid types.

| Property | Value | Nucleic Acid | Reference |

| Excitation Maximum (λex) | 497 nm | RNA/ssDNA | [3] |

| ~254 nm (secondary peak) | RNA/ssDNA | [3][4] | |

| Emission Maximum (λem) | 520 nm | RNA/ssDNA | [3][4][5] |

| Quantum Yield (Φ) | ~0.54 | RNA | [3] |

| ~0.36 | dsDNA | [3] | |

| ~0.07 | Ethidium Bromide with RNA | [3] | |

| Molar Extinction Coefficient (ε) | Not Publicly Available | - | |

| For SYBR Green I: 58,000 M⁻¹cm⁻¹ at 495 nm | dsDNA | [6] |

Mechanism of Fluorescence

The fluorescence of SYBR Green II is dependent on its interaction with nucleic acids. In its unbound state, the molecule can freely rotate around its chemical bonds, which leads to non-radiative decay of its excited state and thus, very low fluorescence. Upon binding to RNA or ssDNA, the dye molecule becomes more rigid, reducing the vibrational and rotational energy loss. This stabilization of the excited state results in a significant increase in the fluorescence quantum yield. The primary binding mode is thought to be a combination of intercalation between base pairs and binding to the minor groove.

References

An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of SYBR Green II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of SYBR Green II, a highly sensitive fluorescent dye predominantly used for the detection and quantification of RNA and single-stranded DNA (ssDNA). This document outlines the core spectral characteristics, detailed experimental protocols for spectral measurement, and the underlying principles of its application in molecular biology.

Core Spectral Properties of SYBR Green II

SYBR Green II exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids, particularly RNA.[1] Its low intrinsic fluorescence in the unbound state minimizes background signal, obviating the need for destaining steps in applications like gel electrophoresis.[2] The dye's spectral characteristics are compatible with a wide range of common laboratory instrumentation, including UV transilluminators, blue-light transilluminators, and laser-based gel scanners.[1][3]

Quantitative Spectral Data

The fluorescence excitation and emission maxima of SYBR Green II, along with its quantum yield when bound to different nucleic acids, are summarized in the table below. It is important to note that the spectral properties can be influenced by the solvent environment and the presence of nucleic acids.

| Parameter | Value | Notes |

| Primary Excitation Maximum (λex) | ~497 nm | When bound to RNA.[1][2][3][4][5][6][7] |

| Secondary Excitation Maximum (λex) | ~254 nm | Provides an alternative excitation wavelength, compatible with standard UV transilluminators.[1][2][3][4][5][6][7] |

| Emission Maximum (λem) | ~520 nm | When bound to RNA.[1][2][3][4][5][6][7] |

| Alternative Excitation/Emission | 484 nm / 515 nm | As reported by some suppliers.[8] |

| Fluorescence Quantum Yield (ΦF) with RNA | ~0.54 | Significantly higher than with dsDNA, making it an excellent stain for RNA visualization.[1] |

| Fluorescence Quantum Yield (ΦF) with dsDNA | ~0.36 | [1] |

Experimental Protocols

Determining the Fluorescence Excitation and Emission Spectra

The following is a generalized protocol for determining the fluorescence spectra of SYBR Green II using a spectrofluorometer. This procedure is fundamental for characterizing the photophysical properties of this and other fluorescent dyes.

I. Materials and Reagents

-

SYBR Green II stock solution (e.g., 10,000X in DMSO)

-

Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

-

Nuclease-free water

-

Buffer solution (e.g., TBE buffer: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)[1]

-

RNA or ssDNA (for measuring bound spectra)

-

Quartz cuvettes

-

Spectrofluorometer

II. Sample Preparation

-

Stock Solution Handling: Allow the SYBR Green II stock solution to warm to room temperature before opening. Briefly centrifuge the vial to collect the DMSO solution at the bottom.[3]

-

Intermediate Dilution: Prepare a 1:100 intermediate dilution of the SYBR Green II stock solution in anhydrous DMSO. This can be stored at -20°C for future use.[2]

-

Working Solution: Prepare a working solution of SYBR Green II in the desired buffer (e.g., TBE). A common final dilution for staining is 1:10,000.[3] For spectral measurements, it is crucial to prepare a solution with an absorbance of approximately 0.1 at the excitation maximum to prevent inner filter effects.

-

Nucleic Acid-Bound Sample: To measure the spectra of SYBR Green II when bound to nucleic acids, add a known concentration of RNA or ssDNA to the working solution. Allow for a brief incubation period for binding to occur.

III. Instrument Setup

-

Turn on the spectrofluorometer and allow the light source (typically a Xenon lamp) to warm up to ensure a stable output.[9]

-

Set the excitation and emission slit widths. A common starting point is 5 nm, which offers a balance between signal intensity and spectral resolution.[10]

IV. Measurement Procedure

-

Determination of the Emission Spectrum:

-

Place the cuvette with the SYBR Green II sample into the spectrofluorometer.

-

Set the excitation wavelength to the known primary maximum, approximately 497 nm.[5]

-

Scan a range of emission wavelengths (e.g., from 500 nm to 600 nm).

-

The wavelength that displays the highest fluorescence intensity is the emission maximum (λem).[5]

-

-

Determination of the Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (~520 nm).[5]

-

Scan a range of excitation wavelengths (e.g., from 400 nm to 510 nm for the primary peak and from 230 nm to 300 nm for the secondary peak).

-

The wavelength that produces the highest fluorescence intensity corresponds to the excitation maximum (λex).[5]

-

V. Data Analysis

-

Plot the fluorescence intensity as a function of wavelength for both the emission and excitation scans. The peaks of these plots will represent the respective maxima.

Visualization of Experimental Workflows

Workflow for RNA/ssDNA Gel Electrophoresis and Visualization

The following diagram illustrates the typical workflow for using SYBR Green II to stain and visualize RNA or ssDNA in an electrophoresis gel.

Caption: RNA/ssDNA gel staining and visualization workflow.

Principle of SYBR Green II Fluorescence

The fluorescence of SYBR Green II is based on its interaction with nucleic acids. In its free form, the dye has a low quantum yield. Upon binding, its conformation changes, leading to a significant enhancement of its fluorescence.

Caption: SYBR Green II fluorescence enhancement mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. takara.co.kr [takara.co.kr]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 6. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]

- 7. lonzabio.jp [lonzabio.jp]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scibec.dcci.unipi.it [scibec.dcci.unipi.it]

- 10. researchgate.net [researchgate.net]

SYBR Green II: An In-depth Technical Guide to its Interaction with ssDNA and RNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SYBR Green II with single-stranded DNA (ssDNA) and RNA. It delves into the binding mechanism, factors influencing binding, and the resulting fluorescence enhancement, while also providing detailed experimental protocols for the methods discussed.

Introduction to SYBR Green II

SYBR Green II is a cyanine (B1664457) dye known for its high sensitivity in staining single-stranded DNA (ssDNA) and RNA in electrophoretic gels[1][2]. A key feature of SYBR Green II is its significant fluorescence enhancement upon binding to these nucleic acids, making it a valuable tool for their visualization and quantification[3][4]. Unlike many other nucleic acid stains, it exhibits a higher quantum yield when bound to RNA compared to double-stranded DNA (dsDNA), a somewhat unusual property[1][2]. This guide explores the fundamental principles of SYBR Green II's interaction with ssDNA and RNA, providing a deeper understanding for its application in research and development.

Binding Mechanism and Specificity

The interaction of SYBR Green II with ssDNA and RNA is a multifaceted process, primarily driven by intercalation and influenced by the nucleic acid's structure and sequence.

Mode of Binding

SYBR Green II is recognized as an intercalating dye[5]. This mode of binding involves the insertion of the planar aromatic rings of the dye molecule between the base pairs of a nucleic acid. For single-stranded nucleic acids like ssDNA and RNA, which can form secondary structures such as hairpins and loops, intercalation occurs within these transient double-stranded regions. In addition to intercalation, for ssDNA, minor groove binding has been suggested as a primary interaction mechanism, where the dye molecule fits into the minor groove of the single-stranded helix.

The remarkable sensitivity of SYBR Green II for detecting RNA is attributed to a combination of factors, including a superior fluorescence quantum yield upon binding, a high binding affinity, and a significant fluorescence enhancement[3][4].

Influence of Nucleotide Composition and Secondary Structure

The efficiency of SYBR Green II staining is highly dependent on the nucleotide composition and the secondary structure of the ssDNA or RNA molecule[6].

-

Nucleotide Composition: Studies have shown that SYBR Green II does not effectively stain homopyrimidines or ssDNA composed solely of adenine (B156593) and cytosine[6]. However, it exhibits strong fluorescence when the ssDNA contains both guanine (B1146940) and cytosine, or both adenine and thymine, which can form potential Watson-Crick base pairs[6]. This suggests that the dye's interaction is favored in regions where transient base pairing can occur.

-

Secondary Structure: The presence of secondary structures, such as hairpins and internal loops in ssDNA and RNA, plays a crucial role in the binding of SYBR Green II[6]. These structures provide the necessary local double-stranded regions for intercalation to occur, leading to a stable dye-nucleic acid complex and subsequent fluorescence enhancement. The overall three-dimensional conformation of the nucleic acid can therefore significantly impact the accessibility of binding sites and the overall fluorescence signal.

Quantitative Analysis of Binding

Spectral and Fluorescence Properties

The spectral characteristics of SYBR Green II are fundamental to its application. The dye has a very low intrinsic fluorescence in solution, which increases dramatically upon binding to ssDNA or RNA[3][4].

| Parameter | Value | Reference |

| Excitation Maximum (bound) | 497 nm (primary), ~254 nm (secondary) | [1][2] |

| Emission Maximum (bound) | 520 nm | [1][2] |

| Quantum Yield (bound to RNA) | ~0.54 | [1] |

| Quantum Yield (bound to dsDNA) | ~0.36 | [1] |

| Quantum Yield (RNA/Ethidium Bromide) | ~0.07 | [1] |

Determination of Binding Affinity

The binding affinity of SYBR Green II to ssDNA and RNA can be determined using techniques such as fluorescence titration and isothermal titration calorimetry (ITC). Although specific Kd values for SYBR Green II are not found in the reviewed literature, the following sections describe the general experimental protocols to obtain them.

Experimental Protocols

Protocol for Gel Staining of ssDNA and RNA

This protocol is a standard method for visualizing ssDNA and RNA in agarose (B213101) or polyacrylamide gels using SYBR Green II.

Materials:

-

Electrophoresed gel containing ssDNA or RNA

-

SYBR Green II stock solution (typically 10,000X in DMSO)

-

Staining buffer (e.g., TBE or TAE buffer)

-

Staining container

-

UV transilluminator or gel imaging system

Procedure:

-

Following electrophoresis, carefully place the gel in a clean staining container.

-

Prepare the SYBR Green II staining solution by diluting the stock solution 1:10,000 in the staining buffer. For denaturing agarose/formaldehyde gels, a 1:5000 dilution may yield better results[3].

-

Pour the staining solution into the container, ensuring the gel is fully submerged.

-

Incubate the gel at room temperature with gentle agitation for 10-40 minutes. The optimal time will depend on the gel thickness and composition[1].

-

No destaining step is required[1].

-

Visualize the stained nucleic acids using a UV transilluminator with an excitation wavelength of ~300 nm or, for higher sensitivity, 254 nm epi-illumination[3]. An appropriate emission filter (e.g., a SYBR Green gel stain photographic filter) should be used to capture the fluorescence signal around 520 nm.

References

- 1. researchgate.net [researchgate.net]

- 2. SYBR® グリーン II RNA ゲル染色試薬 10,000 × in DMSO | Sigma-Aldrich [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. takara.co.kr [takara.co.kr]

- 5. researchgate.net [researchgate.net]

- 6. The staining efficiency of cyanine dyes for single-stranded DNA is enormously dependent on nucleotide composition - PubMed [pubmed.ncbi.nlm.nih.gov]

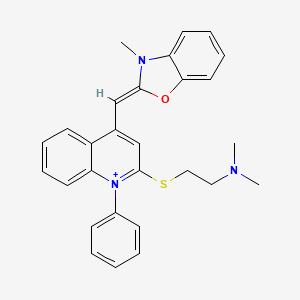

chemical structure of SYBR Green II ionic form

An In-depth Technical Guide on the Ionic Form of SYBR Green II

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYBR Green II is a highly sensitive, fluorescent nucleic acid dye belonging to the unsymmetrical cyanine (B1664457) dye family.[][2] It is particularly optimized for the detection of single-stranded DNA (ssDNA) and Ribonucleic acid (RNA) in various applications.[][3][4][5] Unlike its counterpart, SYBR Green I, which preferentially binds to double-stranded DNA, SYBR Green II exhibits a higher quantum yield when bound to RNA, making it an invaluable tool for RNA analysis.[6][7] This guide provides a detailed overview of the chemical structure, properties, and applications of the ionic form of SYBR Green II.

Chemical Structure and Properties

The ionic form of SYBR Green II is a complex organic molecule. Its chemical structure has been elucidated, providing a basis for understanding its interaction with nucleic acids.[8]

Chemical Identity:

-

Chemical Name: N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine;iodide[9]

-

Molecular Formula: C28H28IN3OS[9][]

-

CAS Number: 195199-08-7 (for the iodide salt); 178919-00-1 (for the ionic form/free base)[9][][11]

Physicochemical Properties: The key physicochemical properties of SYBR Green II are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 581.52 g/mol | [] |

| Excitation Wavelength (λmax) | ~484 - 497 nm | [3][7] |

| Emission Wavelength (λmax) | ~515 - 520 nm | [3][7] |

| Quantum Yield (bound to RNA) | ~0.54 | [7][12] |

| Quantum Yield (bound to dsDNA) | ~0.36 | [7][12] |

| Appearance | Light yellow to orange liquid | [9] |

| Solubility | Typically supplied in DMSO | [4] |

Mechanism of Action

SYBR Green II is a nucleic acid intercalator, meaning it inserts itself between the bases of nucleic acids. However, its primary mode of binding to single-stranded nucleic acids is not fully elucidated but is understood to involve electrostatic and hydrophobic interactions. The fluorescence of SYBR Green II is significantly enhanced upon binding to nucleic acids.[3][5] It exhibits a preference for RNA and ssDNA over double-stranded DNA (dsDNA).[6] The fluorescence quantum yield of the SYBR Green II/RNA complex is more than seven times higher than that of the ethidium (B1194527) bromide/RNA complex.[7][13]

Caption: Binding preference of SYBR Green II and resulting fluorescence.

Applications and Experimental Protocols

SYBR Green II is a versatile dye with several applications in molecular biology.

1. RNA and ssDNA Gel Staining: The most common application of SYBR Green II is as a highly sensitive stain for visualizing RNA and ssDNA in agarose (B213101) or polyacrylamide gels.[4][13] It can detect as little as 100 pg of RNA or ssDNA per band.[12][14]

Experimental Protocol: Post-Electrophoresis Staining of RNA Gels

-

Prepare Staining Solution: Dilute the SYBR Green II stock solution (typically 10,000X in DMSO) 1:10,000 in an appropriate buffer (e.g., TBE or TAE). Prepare a sufficient volume to fully submerge the gel.

-

Electrophoresis: Perform RNA electrophoresis using a denaturing (e.g., formaldehyde (B43269) or urea) or non-denaturing gel system according to standard protocols.[12]

-

Staining: After electrophoresis, place the gel in a clean container with the prepared SYBR Green II staining solution. Incubate for 10-40 minutes at room temperature with gentle agitation, protected from light. Unlike ethidium bromide, washing denaturing agents from the gel is not necessary.[12][13]

-

Destaining (Optional): Destaining is typically not required. For gels with high background, a brief rinse in buffer may be beneficial.

-

Visualization: Visualize the stained nucleic acids using a standard UV transilluminator (300 nm) or a laser-based gel scanner. Optimal excitation is at 497 nm with a secondary peak at 254 nm.[7][14] Use a photographic filter designed for SYBR Green stains for best results.[14]

2. Other Applications:

-

Cell Viability Assays: SYBR Green II can be used to differentiate between live and dead cells by staining the nucleic acids of membrane-compromised cells.[]

-

Microarray Analysis: It serves as a detection reagent for hybridization signals in microarray experiments.[]

-

Single-Strand Conformation Polymorphism (SSCP) Analysis: The high sensitivity of SYBR Green II makes it a suitable non-radioactive stain for SSCP analysis.[7]

Experimental Workflow

The general workflow for using SYBR Green II for RNA gel analysis is depicted below.

Caption: General workflow for RNA gel analysis using SYBR Green II.

Safety and Handling

While SYBR Green II is considered a safer alternative to the highly mutagenic ethidium bromide, it should be handled with care as it binds to nucleic acids and should be treated as a potential mutagen.[12] The stock solution is typically dissolved in DMSO, which can facilitate the entry of organic molecules into tissues.[12] Therefore, appropriate personal protective equipment, including gloves and lab coats, should be worn when handling this reagent. Dispose of staining solutions in accordance with local regulations, which may involve treatment with activated charcoal before disposal.[12][14]

References

- 2. SYBR Green I - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SYBR® Green II RNA gel stain, 10,000 × in DMSO (Sigma-Aldrich) - LabMal [labmal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. SYBR Green II | Fluorescent Dye | 195199-08-7 | Invivochem [invivochem.com]

- 11. SYBR Green II (Ionic form) | CAS#:178919-00-1 | Chemsrc [chemsrc.com]

- 12. takara.co.kr [takara.co.kr]

- 13. SYBR GREEN II | 172827-25-7 [chemicalbook.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

SYBR Green II Dye: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development who rely on precise and reproducible nucleic acid quantification, understanding the stability of fluorescent dyes like SYBR Green II is paramount. This technical guide provides an in-depth analysis of the factors influencing SYBR Green II stability and outlines best practices for its storage and handling to ensure optimal performance and experimental consistency.

Chemical Properties and Spectral Characteristics

SYBR Green II is a cyanine (B1664457) dye that exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids, particularly single-stranded DNA (ssDNA) and RNA. Its low intrinsic fluorescence and high fluorescence enhancement upon binding make it a sensitive stain for the detection of RNA and ssDNA in electrophoretic gels.

The spectral properties of SYBR Green II are crucial for its application. The dye has a primary excitation maximum at approximately 497 nm and a secondary peak around 254 nm. The fluorescence emission maximum is centered at 520 nm when bound to nucleic acids. These spectral characteristics make it compatible with a wide range of common laboratory instruments, including UV transilluminators and laser-based gel scanners.

Recommended Storage Conditions

Proper storage is critical for maintaining the stability and performance of SYBR Green II. The following table summarizes the recommended storage conditions for both the concentrated stock solution and diluted working solutions.

| Solution Type | Storage Temperature | Light Conditions | Container | Shelf Life |

| Concentrated Stock Solution (in DMSO) | -20°C | Protected from light (e.g., in an amber vial or wrapped in foil) | Polypropylene tube | 6 months to 1 year |

| Diluted Working Solution (in buffer) | 2-8°C | Protected from light | Plastic container | Several weeks |

| Room Temperature | Protected from light | Plastic container | 3-4 days | |

| Diluted Working Solution (in water) | Room Temperature | Protected from light | Plastic container | Use within 24 hours |

Factors Influencing SYBR Green II Stability

Several environmental factors can impact the stability of SYBR Green II, leading to a decrease in fluorescence and affecting experimental results. Understanding and controlling these factors is essential for reliable nucleic acid quantification.

Light Exposure

SYBR Green II, like many fluorescent dyes, is susceptible to photobleaching, a process where the dye loses its ability to fluoresce upon exposure to light. It is crucial to protect both stock and working solutions from light at all times by storing them in dark containers or wrapping them in aluminum foil. While brief exposure to ambient light during experimental setup is generally acceptable, prolonged exposure, especially to high-intensity light sources like UV transilluminators, should be minimized.

Temperature

Temperature plays a significant role in the long-term stability of SYBR Green II. The concentrated stock solution in DMSO is most stable when stored at -20°C. While some sources suggest that SYBR Green dyes are stable for short periods at room temperature, long-term storage at ambient temperatures is not recommended as it can lead to degradation of the dye. For working solutions, refrigeration at 2-8°C can extend their usability for several weeks.

The impact of freeze-thaw cycles on the stability of the concentrated stock solution is a practical concern. While SYBR dyes are reported to be relatively stable to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed and refrozen.

pH

The pH of the working solution has a pronounced effect on the staining efficiency and stability of SYBR Green II. The optimal pH range for staining is between 7.5 and 8.0. Staining solutions with a pH below 7.5 or above 8.0 are less stable and exhibit reduced staining efficacy. It is important to note that the pH of Tris-based buffers can increase at lower temperatures. Therefore, if a working solution is prepared at room temperature with a pH of 8.0, its pH will be higher when stored at 4°C, which could be outside the optimal stability range.

Buffer Composition

The composition of the buffer used to dilute the SYBR Green II stock solution also influences its stability. Working solutions prepared in a buffered solution (e.g., TBE or TAE) are significantly more stable than those prepared in water. Staining solutions made with water should be used within 24 hours to ensure maximum sensitivity. It is also recommended to use freshly prepared buffer for dilutions, as old or used electrophoresis buffer can negatively impact staining performance.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of SYBR Green II under various conditions, the following experimental protocols can be adapted.

Protocol for Assessing Photostability

-

Preparation of Samples: Prepare a working solution of SYBR Green II in a suitable buffer (e.g., TBE, pH 8.0) containing a known concentration of ssDNA or RNA. Aliquot the solution into multiple optically clear, sealed containers (e.g., quartz cuvettes or microplates).

-

Light Exposure: Expose the samples to a controlled light source (e.g., a UV lamp or a specific wavelength light source) for varying durations. A control sample should be kept in the dark.

-

Fluorescence Measurement: At each time point, measure the fluorescence intensity of the exposed and control samples using a fluorometer with excitation and emission wavelengths set to the optima for SYBR Green II (e.g., 497 nm excitation and 520 nm emission).

-

Data Analysis: Plot the fluorescence intensity as a function of exposure time. The rate of fluorescence decay can be calculated to determine the photobleaching kinetics.

Protocol for Assessing Thermal Stability

-

Preparation of Samples: Prepare a working solution of SYBR Green II in a buffered solution with nucleic acids, as described above. Aliquot into sealed containers.

-

Incubation: Incubate the samples at different constant temperatures (e.g., 4°C, room temperature, 37°C, 50°C) for various time periods.

-

Fluorescence Measurement: At each time point, cool the samples to room temperature and measure their fluorescence intensity.

-

Data Analysis: Plot the fluorescence intensity as a function of incubation time for each temperature. The degradation rate at each temperature can be determined.

Visualizations

Workflow for SYBR Green II Storage and Handling

Caption: Recommended workflow for storing and handling SYBR Green II.

Factors Affecting SYBR Green II Stability

Caption: Key factors influencing the stability of SYBR Green II dye.

Conclusion

The stability of SYBR Green II is a critical factor for obtaining accurate and reproducible results in nucleic acid analysis. By adhering to the recommended storage and handling procedures, and by controlling for environmental factors such as light, temperature, and pH, researchers can ensure the optimal performance of this sensitive fluorescent dye. The experimental protocols provided in this guide offer a framework for laboratories to validate and monitor the stability of their SYBR Green II reagents, further enhancing the reliability of their experimental data.

safety and handling of SYBR Green II in the lab

An In-depth Technical Guide to the Safe Handling and Application of SYBR Green II in the Laboratory

Introduction

SYBR Green II is a highly sensitive, fluorescent nucleic acid stain predominantly used for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels, such as agarose (B213101) or polyacrylamide gels.[1] While it can also bind to double-stranded DNA (dsDNA), it exhibits a higher fluorescence quantum yield when bound to RNA (~0.54) compared to dsDNA (~0.36).[1] This characteristic, along with its significantly greater sensitivity than traditional dyes like ethidium (B1194527) bromide, makes it an invaluable tool for applications requiring the sensitive detection of RNA, such as Northern blot analysis and single-strand conformation polymorphism (SSCP) analysis.[1][2][] This guide provides comprehensive information on the safety, handling, and experimental application of SYBR Green II for researchers, scientists, and drug development professionals.

Safety and Handling

Although some studies, such as the Salmonella/mammalian microsome reverse-mutation assay (Ames test), have indicated that SYBR Green II is not mutagenic[4], it is crucial to handle it with care. Because the reagent is designed to bind to nucleic acids, it should be treated as a potential mutagen.[2][5] The stock solution is supplied in dimethyl sulfoxide (B87167) (DMSO), a solvent known to facilitate the entry of organic molecules into tissues.[2][5] Therefore, particular caution is required when handling the stock solution.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE when working with SYBR Green II.

| PPE Category | Item | Specifications and Rationale |

| Hand Protection | Double Nitrile Gloves | Recommended when handling the DMSO stock solution to prevent skin contact.[2][5] DMSO can facilitate skin absorption of the dye. |

| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects against splashes of the dye solution during preparation and handling.[6] |

| Body Protection | Laboratory Coat | Prevents contamination of personal clothing.[6] |

Handling and Storage

-

Storage : The SYBR Green II stock solution in DMSO should be stored frozen at -20°C, protected from light, and in a desiccator.[5] When stored correctly, it is stable for six months to one year.[5]

-

Preparation : Before use, the vial should be allowed to warm to room temperature and then briefly centrifuged to collect the DMSO solution at the bottom.[1][5]

-

Working Solution : Staining solutions should be prepared in plastic containers, as the dye may adsorb to glass surfaces.[1] The staining solution can be stored in the dark, preferably refrigerated, and reused three to four times.[1][5]

Spill and Waste Management

Spill Cleanup Procedure

In the event of a minor spill, laboratory personnel can manage the cleanup if they are properly trained and equipped.[7][8]

// Connections start -> alert [color="#202124"]; alert -> ppe [color="#202124"]; ppe -> contain [color="#202124"]; contain -> absorb [color="#202124"]; absorb -> collect [color="#202124"]; collect -> dispose [color="#202124"]; dispose -> decontaminate [color="#202124"]; decontaminate -> restock [color="#202124"]; restock -> end [color="#202124"]; } caption="Figure 1: Workflow for minor SYBR Green II spill cleanup."

Waste Disposal

SYBR Green II is classified as a mutagenic dye for disposal purposes.[9] All unwanted stock solutions, contaminated gels, and lab debris (e.g., gloves, tubes) must be collected for hazardous waste disposal.[9] Liquid waste containing SYBR Green II should not be poured down the drain.[9]

The recommended method for treating liquid waste is through activated charcoal filtration.[1][2][5] The charcoal adsorbs the dye, after which the filtered buffer may be eligible for drain disposal (if it contains no other hazardous materials), and the contaminated charcoal must be disposed of as solid hazardous waste, typically via incineration.[2][5][9][10]

// Connections start -> is_liquid [label="Liquid", color="#202124"]; start -> is_solid [label="Solid", color="#202124"];

is_liquid -> treat_liquid [color="#202124"]; is_solid -> dispose_solid_hw [color="#202124"];

treat_liquid -> check_filtrate [color="#202124"]; treat_liquid -> dispose_charcoal [label="Contaminated Charcoal", style=dashed, color="#EA4335"];

check_filtrate -> dispose_drain [label="No Fluorescence", color="#202124"]; check_filtrate -> dispose_filtrate_hw [label="Fluorescence Detected", color="#EA4335"]; } caption="Figure 2: Decision tree for SYBR Green II waste disposal."

Quantitative Data and Specifications

The high sensitivity of SYBR Green II is attributed to its high fluorescence quantum yield and strong binding affinity for nucleic acids.[2][5]

Table 1: Spectral Properties

| Property | Wavelength/Value | Notes |

| Maximum Excitation | ~497 nm | Compatible with blue-light transilluminators and 488 nm laser scanners.[1][5] |

| Secondary Excitation | ~254 nm | Allows for use with standard UV epi-illuminators for greater sensitivity.[1][5] |

| Fluorescence Emission | ~520 nm | Emits a green fluorescence.[1][5] |

Table 2: Detection Sensitivity

| Illumination Source | Gel Type | Detection Limit (per band) |

| 254 nm epi-illumination | Agarose or Polyacrylamide | As little as 100 pg of RNA or ssDNA.[2][5] |

| 300 nm transillumination | Agarose or Polyacrylamide | ~500 pg of RNA.[2][5] |

| 254 nm epi-illumination | Denaturing Agarose/Formaldehyde or Polyacrylamide/Urea | ~1 ng of RNA.[1][2][5] |

| 300 nm transillumination | Denaturing Agarose/Formaldehyde or Polyacrylamide/Urea | ~4 ng of RNA.[1][2][5] |

Experimental Protocols

SYBR Green II can be used for either post-electrophoresis staining or for pre-casting into the gel. Post-staining is the recommended method for achieving the best results.[11]

Protocol: Post-Electrophoresis Staining of RNA Gels

This method is highly sensitive and eliminates issues with altered nucleic acid mobility that can occur with pre-cast gels.[11]

Materials:

-

SYBR Green II RNA Gel Stain (10,000X in DMSO)

-

1X TBE Buffer (pH 7.5–8.0)

-

Staining container (polypropylene)

-

Shaker/rocker

Procedure:

-

Perform Electrophoresis : Run the RNA sample on a denaturing (e.g., agarose/formaldehyde) or non-denaturing gel using standard protocols.[1][5]

-

Prepare Staining Solution :

-

For non-denaturing and denaturing polyacrylamide/urea gels , dilute the 10,000X stock solution 1:10,000 in 1X TBE buffer.[1][5][12]

-

For denaturing agarose/formaldehyde gels , dilute the 10,000X stock solution 1:5,000 in 1X TBE buffer.[1][5][12]

-

Note : Ensure the pH of the TBE buffer is between 7.5 and 8.0 for optimal staining, as the dye is pH-sensitive.[1][5] Prepare the solution in a plastic container.[1]

-

-

Stain the Gel :

-

Visualize the Gel :

-

No destaining is required due to the low intrinsic fluorescence of the unbound dye.[1][2][5]

-

Illuminate the gel using a 254 nm epi-illuminator (for highest sensitivity) or a 300 nm UV transilluminator.[2][5]

-

Gels should be photographed using a SYBR Green photographic filter for optimal results.[2][5]

-

// Connections run_gel -> prepare_solution [color="#202124"]; prepare_solution -> place_gel [color="#202124"]; place_gel -> agitate_gel [color="#202124"]; agitate_gel -> visualize [color="#202124"]; } caption="Figure 3: Experimental workflow for post-electrophoresis staining."

Protocol: Pre-casting Gels with SYBR Green II

While not the preferred method, pre-casting can be used for convenience. Be aware that it may affect nucleic acid mobility and slightly reduce sensitivity.[11]

Materials:

-

SYBR Green II RNA Gel Stain (10,000X in DMSO)

-

Agarose and appropriate running buffer (e.g., TBE)

-

Microwave or heating block

-

Gel casting tray and combs

Procedure:

-

Prepare Molten Agarose : Prepare the molten agarose gel solution according to your standard protocol.[12]

-

Cool the Agarose : Let the agarose solution cool to a temperature where the flask can be comfortably handled (around 60-70°C). Do not add the dye to boiling or near-boiling agarose, as high temperatures will destroy it.[11]

-

Add the Dye : Dilute the SYBR Green II 10,000X stock reagent 1:10,000 into the molten agarose.[11][12] Swirl the flask gently to mix thoroughly without creating excessive bubbles.

-

Cast the Gel : Pour the agarose-dye mixture into the casting tray with combs and allow it to solidify completely.[12]

-

Run the Gel : Load samples and run the gel using your standard protocol. The gel can be visualized immediately after electrophoresis without any post-staining steps.[12]

Conclusion

SYBR Green II is a powerful and sensitive tool for the visualization of RNA and ssDNA. While it presents a safer alternative to ethidium bromide, it must be handled with appropriate care due to its nucleic acid-binding properties and its suspension in DMSO.[4][5] Adherence to the safety, handling, and disposal guidelines outlined in this document is essential for ensuring a safe laboratory environment while leveraging the high performance of this reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. takara.co.kr [takara.co.kr]

- 4. SYBR Gold and SYBR Green II are not mutagenic in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. learn.lboro.ac.uk [learn.lboro.ac.uk]

- 7. Spill Response and Clean-Up – USC Environmental Health & Safety [ehs.usc.edu]

- 8. ulethbridge.ca [ulethbridge.ca]

- 9. safety.rochester.edu [safety.rochester.edu]

- 10. SYBR Green waste removal - General Lab Techniques [protocol-online.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. abpbio.com [abpbio.com]

The Core Principle of SYBR Green II Fluorescence Enhancement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the fluorescence enhancement of SYBR Green II, a highly sensitive fluorescent dye predominantly used for the detection and quantification of RNA and single-stranded DNA (ssDNA). This document details the mechanism of action, spectral properties, and binding characteristics of SYBR Green II, supplemented with experimental protocols and data presented for clear interpretation.

Core Principle of Fluorescence Enhancement

SYBR Green II is an asymmetrical cyanine (B1664457) dye that exhibits low intrinsic fluorescence in its unbound state in aqueous solutions. The core principle of its fluorescence enhancement lies in the significant increase in quantum yield upon binding to nucleic acids. This phenomenon is primarily attributed to the restriction of intramolecular motion of the dye molecule upon association with the nucleic acid structure.

In its free form, the SYBR Green II molecule can dissipate absorbed energy through non-radiative pathways, primarily via intramolecular rotation or twisting around the methine bridge connecting its two heterocyclic systems. This rapid conformational change quenches fluorescence. However, when SYBR Green II binds to nucleic acids, this rotational freedom is significantly dampened. The dye is believed to intercalate between the bases of the nucleic acid, a process that rigidly holds the dye molecule in a more planar conformation. This structural constraint limits non-radiative energy decay, leading to a dramatic increase in fluorescence emission.

Unusually for nucleic acid stains, SYBR Green II exhibits a greater fluorescence quantum yield when bound to RNA than to double-stranded DNA (dsDNA).[1][2] This makes it an exceptionally sensitive stain for RNA analysis. The fluorescence enhancement upon binding to RNA is reported to be well over an order of magnitude greater than that of the conventional dye, ethidium (B1194527) bromide.[1]

dot

Caption: Mechanism of SYBR Green II fluorescence enhancement.

Data Presentation: Quantitative and Qualitative Properties

The following tables summarize the key spectral and binding properties of SYBR Green II. While precise fluorescence enhancement and binding affinity values are not consistently reported across the literature, the available quantitative and qualitative data are presented for comparison.

Table 1: Spectral Properties of SYBR Green II

| Property | Wavelength/Value | Citation(s) |

| Excitation Maximum (bound) | ~497 nm | [1][2] |

| Secondary Excitation Peak | ~254 nm | [1][2] |

| Emission Maximum (bound) | ~520 nm | [1][2] |

Table 2: Fluorescence Quantum Yield and Binding Characteristics

| Property | RNA | dsDNA | ssDNA | Citation(s) |

| Fluorescence Quantum Yield | ~0.54 | ~0.36 | Data not explicitly available | [1][2] |

| Binding Preference | High | Moderate | High | [3] |

| Fluorescence Enhancement | Significantly high | High | High | [1] |

| Binding Affinity | Higher than ethidium bromide | Data not explicitly available | High | [1][4] |

Experimental Protocols

Post-Electrophoresis Gel Staining

This protocol is adapted for staining RNA or ssDNA in agarose (B213101) or polyacrylamide gels after electrophoresis.

Materials:

-

SYBR Green II Nucleic Acid Gel Stain (10,000X concentrate in DMSO)

-

TE, TBE, or TAE buffer (pH 7.5-8.0)

-

Staining container (polypropylene is recommended to minimize dye adsorption)

-

Gel documentation system with UV transilluminator or laser scanner

Procedure:

-

Prepare Staining Solution:

-

For non-denaturing and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in electrophoresis buffer.

-

For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.

-

Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal sensitivity.

-

-

Staining:

-

Following electrophoresis, place the gel in the staining container.

-

Add a sufficient volume of the staining solution to completely cover the gel.

-

Protect the container from light and agitate gently at room temperature.

-

Optimal staining times are typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.

-

-

Destaining (Optional):

-

Destaining is generally not required due to the low intrinsic fluorescence of unbound SYBR Green II.[1]

-

-

Visualization:

-

Illuminate the stained gel using a UV transilluminator. For greater sensitivity, 254 nm epi-illumination is recommended over 300 nm transillumination.

-

The nucleic acid bands will appear as bright green.

-

Document the gel using a gel documentation system. The use of a photographic filter designed for SYBR Green dyes is recommended for optimal results.

-

dot

Caption: Post-electrophoresis gel staining workflow.

In-solution Fluorescence Measurement

This protocol outlines a general procedure for measuring the fluorescence of SYBR Green II with nucleic acids in solution using a fluorometer.

Materials:

-

SYBR Green II Nucleic Acid Gel Stain

-

Nucleic acid samples (RNA, ssDNA, or dsDNA) of known concentration

-

Assay buffer (e.g., TE buffer, pH 7.5-8.0)

-

Fluorometer with appropriate excitation and emission filters/monochromators

-

Low-volume cuvettes or microplates

Procedure:

-

Instrument Setup:

-

Set the fluorometer's excitation wavelength to ~497 nm and the emission wavelength to ~520 nm.

-

-

Sample Preparation:

-

Prepare a working solution of SYBR Green II in the assay buffer. The optimal concentration may need to be determined empirically but is typically in the nanomolar to low micromolar range.

-

Prepare a dilution series of your nucleic acid standard in the assay buffer.

-

For each sample, mix the diluted nucleic acid with the SYBR Green II working solution. Include a blank sample containing only the buffer and SYBR Green II.

-

Incubate the samples for a short period (e.g., 5-10 minutes) at room temperature, protected from light, to allow for binding equilibrium to be reached.

-

-

Measurement:

-

Measure the fluorescence intensity of the blank and all samples.

-

Subtract the blank fluorescence reading from each sample reading to correct for background fluorescence.

-

-

Data Analysis:

-

Plot the background-subtracted fluorescence intensity as a function of nucleic acid concentration to generate a standard curve. This can be used to determine the concentration of unknown samples.

-

Concluding Remarks

SYBR Green II is a powerful tool for the sensitive detection of RNA and ssDNA. Its fluorescence enhancement mechanism, driven by the restriction of intramolecular motion upon intercalation into nucleic acids, results in a high signal-to-background ratio. The dye's preference for RNA, demonstrated by a higher quantum yield compared to its interaction with dsDNA, makes it particularly valuable for RNA quantification and analysis. The provided protocols offer a starting point for the effective use of SYBR Green II in various research applications. For optimal results, it is recommended to empirically determine the ideal dye and nucleic acid concentrations for specific experimental conditions.

References

SYBR Green II: A Technical Guide to Quantum Yield Dynamics with RNA vs. DNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the quantum yield of SYBR Green II, a highly sensitive fluorescent nucleic acid stain, with a particular focus on its differential interactions with RNA and double-stranded DNA (dsDNA). Understanding these nuances is critical for accurate nucleic acid quantification and analysis in various research and drug development applications.

Comparative Analysis of SYBR Green II Quantum Yield

SYBR Green II exhibits a notable and somewhat unusual preference for binding to RNA over dsDNA, resulting in a significantly higher fluorescence quantum yield when complexed with RNA. This characteristic distinguishes it from many other nucleic acid stains that typically show greater fluorescence enhancement with dsDNA. The superior quantum yield of the SYBR Green II-RNA complex contributes to its exceptional sensitivity for RNA detection.[1][2][3]

Data Summary

The following table summarizes the key quantitative parameters of SYBR Green II in the presence of RNA and dsDNA.

| Parameter | SYBR Green II with RNA | SYBR Green II with dsDNA | Reference |

| Quantum Yield (Φ) | ~0.54 | ~0.36 | [2][3] |

| Primary Excitation Max (λex) | 497 nm | 497 nm | [1][2][3] |

| Secondary Excitation Max (λex) | ~254 nm | ~254 nm | [1][2][3] |

| Emission Maximum (λem) | 520 nm | 520 nm | [1][2][3] |

| Fluorescence Enhancement | Significantly greater than with dsDNA | Lower than with RNA | [1][2] |

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The following is a detailed methodology for determining the relative fluorescence quantum yield of SYBR Green II when bound to RNA or DNA. This protocol is based on the comparative method, which involves using a well-characterized fluorescence standard.

Materials and Instrumentation

-

SYBR Green II Stock Solution: 10,000X concentrate in DMSO.

-

Nucleic Acids: High-purity, quantified RNA (e.g., ribosomal RNA) and dsDNA (e.g., calf thymus DNA).

-

Buffer: TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) or another appropriate buffer.

-

Fluorescence Standard: A well-characterized standard with a known quantum yield in the same spectral region as SYBR Green II (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with excitation and emission monochromators.

-

Quartz cuvettes (1 cm path length).

-

Experimental Procedure

-

Preparation of Solutions:

-

Prepare a series of dilutions of the fluorescence standard in its recommended solvent to achieve absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

Prepare stock solutions of RNA and dsDNA in the chosen buffer.

-

Prepare a working solution of SYBR Green II by diluting the stock solution in the same buffer. The final concentration should be optimized to ensure saturation of the nucleic acid.

-

Prepare a series of solutions containing a fixed concentration of SYBR Green II and varying concentrations of either RNA or dsDNA.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of the standard solutions and the SYBR Green II-nucleic acid complex solutions at the excitation wavelength (497 nm).

-

Ensure that the absorbance values for all solutions used for fluorescence measurements are below 0.1 to minimize inner filter effects.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to 497 nm.

-

Record the fluorescence emission spectrum for each standard solution and each SYBR Green II-nucleic acid complex solution. The emission range should encompass the entire emission profile of SYBR Green II (e.g., 500 nm to 600 nm).

-

Ensure that the experimental parameters (e.g., slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis and Quantum Yield Calculation:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For both the standard and the SYBR Green II-nucleic acid samples, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope of the resulting linear plots for the standard (Grad_std) and the sample (Grad_sample).

-

Calculate the relative quantum yield of the SYBR Green II-nucleic acid complex (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

-

-

Visualizing the Workflow

The following diagrams illustrate the key experimental workflow for determining the relative quantum yield of SYBR Green II.

References

Methodological & Application

Application Notes: SYBR® Green II for RNA Gel Electrophoresis

Introduction

SYBR® Green II is a highly sensitive, fluorescent nucleic acid stain predominantly used for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels.[1] It offers a significant improvement in detection sensitivity compared to conventional stains like ethidium (B1194527) bromide (EtBr).[2] The remarkable sensitivity of SYBR Green II is attributed to its high fluorescence quantum yield when bound to RNA, strong binding affinity, and substantial fluorescence enhancement upon binding.[3] A key advantage is its low intrinsic fluorescence, which results in minimal background in gels, eliminating the need for destaining steps and allowing for long film exposures to detect minute amounts of RNA.[2][3] Furthermore, its fluorescence is not quenched by common denaturing agents such as urea (B33335) and formaldehyde, making it ideal for analyzing RNA from denaturing gels without prior washing.[2][4]

Performance Characteristics

SYBR® Green II demonstrates superior performance metrics compared to ethidium bromide for RNA staining. The fluorescence quantum yield of the RNA/SYBR Green II complex is over seven times greater than that of the RNA/ethidium bromide complex.[5][6]

Table 1: Performance Comparison: SYBR® Green II vs. Ethidium Bromide

| Parameter | SYBR® Green II | Ethidium Bromide | Citation |

| Detection Limit (Nondenaturing Gels) | ~100 pg (254 nm epi-illumination)~500 pg (300 nm transillumination) | ~1.5 ng | [2][3] |

| Detection Limit (Denaturing Gels) | ~1 ng (254 nm epi-illumination)~4 ng (300 nm transillumination) | >1.5 ng (requires extensive washing) | [2][3][5] |

| Fluorescence Quantum Yield (bound to RNA) | ~0.54 | ~0.07 | [3][5][6] |

| Fluorescence Enhancement | >10x greater than Ethidium Bromide | <30-fold | [3][7] |

| Destaining Required | No | Yes (for optimal sensitivity) | [3][5] |

Table 2: Spectral Properties of SYBR® Green II

| Property | Wavelength (nm) | Citation |

| Primary Excitation Maximum | 497 | [2][5][6] |

| Secondary Excitation Peak | ~254 | [2][5][6] |

| Emission Maximum | 520 | [2][5][6] |

Mechanism of Action

SYBR® Green II is an intercalating dye that binds to nucleic acids. In solution, the unbound dye exhibits very low intrinsic fluorescence. Upon binding to RNA, it undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield, emitting a bright green light upon excitation.[3] This interaction is the basis for its high signal-to-noise ratio.

References

- 1. SYBR® Green II RNA gel stain, 10,000 × in DMSO (Sigma-Aldrich) - LabMal [labmal.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. takara.co.kr [takara.co.kr]

- 4. abpbio.com [abpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nucleic Acid Detection on Gels, Blots and Arrays—Section 8.4 | Thermo Fisher Scientific - JP [thermofisher.com]

SYBR Green II Staining in Denaturing Agarose Gels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SYBR Green II as a fluorescent stain for nucleic acids, primarily RNA, in denaturing agarose (B213101) gels. SYBR Green II offers a significant increase in sensitivity compared to traditional ethidium (B1194527) bromide staining, making it an ideal choice for applications requiring the detection of low-abundance RNA species.

Application Notes

SYBR Green II is a highly sensitive fluorescent dye that preferentially binds to single-stranded nucleic acids, making it particularly well-suited for staining RNA in denaturing agarose gels.[1] Its fluorescence is significantly enhanced upon binding to nucleic acids, with a quantum yield for the RNA/SYBR Green II complex that is over seven times greater than that of the RNA/ethidium bromide complex.[2][3] This results in a much higher sensitivity, allowing for the detection of as little as 1 ng of RNA per band in a denaturing agarose/formaldehyde (B43269) gel with 254 nm epi-illumination.[2][4]

A key advantage of SYBR Green II is that its fluorescence is not quenched by the presence of denaturing agents such as formaldehyde or urea.[4][5] This eliminates the need for time-consuming washing steps to remove these denaturants from the gel prior to staining, streamlining the experimental workflow.[4][6][7] Furthermore, staining with SYBR Green II does not interfere with downstream applications such as Northern blot analysis, provided that 0.1%–0.3% SDS is included in the prehybridization and hybridization buffers to remove the dye.[2][8]

SYBR Green II has a primary excitation maximum at 497 nm and a secondary peak around 254 nm, with an emission maximum at approximately 520 nm.[2][3] This spectral profile makes it compatible with a wide range of visualization instruments, including standard UV transilluminators (300 nm), epi-illuminators (254 nm), and laser-based gel scanners.[4][8] For optimal sensitivity, 254 nm epi-illumination is recommended.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for SYBR Green II staining in denaturing agarose gels, with comparisons to ethidium bromide where available.

| Parameter | SYBR Green II | Ethidium Bromide |

| Detection Limit (Denaturing Gel) | ~1 ng/band (254 nm epi-illumination)[2][4][8] | ~1.5 ng/band (300 nm transillumination)[4][7] |

| ~4 ng/band (300 nm transillumination)[2][4][7] | ||

| Fluorescence Quantum Yield (RNA complex) | ~0.54[3] | ~0.07[2][3] |

| Excitation Maxima | 497 nm (primary), ~254 nm (secondary)[2][3] | 518 nm |

| Emission Maximum | ~520 nm[2][3] | 605 nm |

| Post-staining Wash Required | No[4][7] | Yes (for maximal sensitivity)[6][7] |

Experimental Protocols

I. Preparation of Denaturing Formaldehyde-Agarose Gel

This protocol describes the preparation of a 1% denaturing formaldehyde-agarose gel.

Materials:

-

Agarose

-

10X MOPS running buffer (0.4 M MOPS pH 7.0, 0.1 M sodium acetate, 0.01 M EDTA)

-

37% (12.3 M) Formaldehyde

-

Nuclease-free water

Procedure:

-

In a chemical fume hood, dissolve 1 g of agarose in 72 ml of nuclease-free water by heating.

-

Cool the agarose solution to approximately 60°C.

-

Add 10 ml of 10X MOPS running buffer and 18 ml of 37% formaldehyde. Caution: Formaldehyde is toxic and should be handled in a fume hood.[9]

-

Mix the solution gently but thoroughly.

-

Pour the gel into a casting tray with the desired well comb and allow it to solidify completely.

-

Once solidified, place the gel in the electrophoresis tank and add 1X MOPS running buffer until the gel is submerged.

II. RNA Sample Preparation and Electrophoresis

Materials:

-

RNA sample (1-3 µg)

-

Formaldehyde Load Dye

-

Nuclease-free water

Procedure:

-

To your RNA sample, add 0.5-3 volumes of Formaldehyde Load Dye. For complete denaturation, especially for Northern blotting, use 3 volumes.[9]

-

Heat the RNA-dye mixture at 65-70°C for 5-15 minutes to denature the RNA. A 15-minute incubation is recommended for Northern blotting.[9]

-

Load the denatured RNA samples into the wells of the prepared denaturing agarose gel.

-

Perform electrophoresis at 5-6 V/cm until the bromophenol blue tracking dye has migrated approximately two-thirds of the way down the gel.[9]

III. SYBR Green II Post-Staining Protocol

Materials:

-

SYBR Green II RNA Gel Stain (10,000X concentrate in DMSO)

-

1X TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)

-

Staining container (e.g., polypropylene (B1209903) dish)

Procedure:

-

Prepare the SYBR Green II staining solution by diluting the 10,000X stock solution 1:5,000 in 1X TBE buffer. For optimal performance, ensure the pH of the staining solution is between 7.5 and 8.0.[2][4][8]

-

After electrophoresis, carefully transfer the gel into the staining container.

-

Add a sufficient volume of the staining solution to completely cover the gel.

-

Protect the staining container from light and agitate gently on an orbital shaker for 20-40 minutes at room temperature.[2][7]

-

No destaining step is required.[4][6][7] The staining solution can be stored in the dark and reused 3-4 times.[6][7]

IV. Visualization of Stained RNA

Equipment:

-

UV transilluminator (300 nm) or epi-illuminator (254 nm)

-

Gel documentation system with a SYBR Green photographic filter (transmits around 525 nm)[6]

Procedure:

-

Carefully place the stained gel on the illuminator.

-

For the highest sensitivity, use a 254 nm epi-illuminator.[2][4] A 300 nm transilluminator can also be used.[4][8]

-

Visualize and capture the image of the stained RNA bands using the gel documentation system equipped with the appropriate filter. For faint bands, longer exposure times may be necessary, especially with 254 nm epi-illumination.[4]

Visualizations

Caption: Workflow for SYBR Green II staining of denaturing agarose gels.

Caption: Principle of SYBR Green II fluorescence upon binding to RNA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. thermofisher.com [thermofisher.com]

- 6. lonzabio.jp [lonzabio.jp]

- 7. takara.co.kr [takara.co.kr]

- 8. abpbio.com [abpbio.com]

- 9. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for SYBR Green II Staining in Polyacrylamide Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYBR Green II is a highly sensitive fluorescent stain used for the detection of nucleic acids, demonstrating particular efficacy for single-stranded DNA (ssDNA) and RNA in polyacrylamide gel electrophoresis (PAGE). Its application is crucial in various molecular biology techniques, including the analysis of small RNA species, single-strand conformation polymorphism (SSCP) analysis, and viroid RNA detection.[1][2] This document provides detailed protocols and quantitative data for the use of SYBR Green II as a post-staining agent in both non-denaturing and denaturing polyacrylamide gels.

SYBR Green II offers a significant increase in sensitivity compared to the traditional ethidium (B1194527) bromide stain, with a fluorescence quantum yield for the RNA/SYBR Green II complex that is over seven times greater than that of the RNA/ethidium bromide complex.[2][3] A key advantage of SYBR Green II is its low intrinsic fluorescence, which eliminates the need for a destaining step and allows for the detection of minute quantities of nucleic acids.[2][3]

Quantitative Data Summary

The sensitivity of SYBR Green II is influenced by the type of polyacrylamide gel and the illumination source used for visualization. The following tables summarize the detection limits and spectral properties of SYBR Green II.

Table 1: Detection Limits of SYBR Green II in Polyacrylamide Gels

| Gel Type | Illumination Source | Detection Limit (per band) | Reference |

| Non-denaturing PAGE | 254 nm epi-illumination | As low as 100 pg RNA or ssDNA | [3] |

| Non-denaturing PAGE | 300 nm transillumination | As low as 500 pg RNA | [2][3] |

| Denaturing PAGE (Urea) | 254 nm epi-illumination | Approximately 1 ng RNA | [1][2][3][4] |

| Denaturing PAGE (Urea) | 300 nm transillumination | Approximately 4 ng RNA | [1][2][3] |

Table 2: Spectral Characteristics of SYBR Green II

| Property | Wavelength (nm) | Reference |

| Maximal Excitation | 497 | [1][2][3] |

| Secondary Excitation | ~254 | [1][2][3] |

| Emission Maximum | 520 | [1][2][3] |

Experimental Protocols

Materials

-

SYBR Green II RNA Gel Stain (typically supplied as a 10,000X concentrate in DMSO)

-

Tris-Borate-EDTA (TBE) buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)

-

Polyacrylamide gel (prepared according to standard laboratory protocols)

-

Staining container (polypropylene is recommended to prevent dye adsorption)[2]

-

UV transilluminator or epi-illuminator

-

Gel documentation system with an appropriate filter (e.g., SYBR Green gel stain photographic filter)

Protocol 1: Post-Staining of Non-Denaturing Polyacrylamide Gels

This protocol is suitable for the analysis of ssDNA or RNA under non-denaturing conditions.

-

Electrophoresis: Perform polyacrylamide gel electrophoresis according to your standard protocol.

-

Prepare Staining Solution:

-

Allow the SYBR Green II stock solution to warm to room temperature and briefly centrifuge the vial to collect the DMSO solution at the bottom.[3]

-

Prepare a 1:10,000 dilution of the SYBR Green II stock solution in TBE buffer.[2][3][4] For optimal sensitivity, ensure the pH of the staining solution is between 7.5 and 8.0.[2][3] Use a plastic container for preparing and storing the staining solution as the dye may adsorb to glass surfaces.[2]

-

-

Staining:

-

Carefully place the gel into the staining container.

-

Add enough staining solution to completely cover the gel.[2][3]

-

Protect the staining container from light by covering it with aluminum foil or placing it in the dark.[1][2]

-

Gently agitate the gel at room temperature for 10-40 minutes. The optimal staining time can vary depending on the gel thickness and polyacrylamide percentage.[1][2]

-

-

Visualization:

-

Illuminate the stained gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator.[1][2][3]

-

Photograph the gel using a gel documentation system equipped with a SYBR Green gel stain photographic filter. Avoid using orange-red filters designed for ethidium bromide.[1][3]

Protocol 2: Post-Staining of Denaturing (Urea) Polyacrylamide Gels

This protocol is designed for the analysis of RNA or ssDNA on denaturing urea-PAGE.

-

Electrophoresis: Run a denaturing polyacrylamide/urea (B33335) gel according to your standard procedure.

-

Prepare Staining Solution:

-

Staining:

-

Visualization:

Experimental Workflow Diagram

Caption: Experimental workflow for SYBR Green II staining.

Important Considerations

-

Handling and Disposal: SYBR Green II binds to nucleic acids and should be treated as a potential mutagen. Always wear appropriate personal protective equipment, including gloves and safety glasses.[1] Dispose of the staining solution by pouring it through activated charcoal before discarding it as hazardous waste.[2] The DMSO stock solution should be handled with extra caution as DMSO can facilitate the entry of organic molecules into tissues.[1]

-

Storage: The SYBR Green II stock solution should be stored at -20°C, protected from light, and in a desiccator. When stored properly, it is stable for six months to a year.[3] The diluted staining solution can be stored in the dark at 4°C for several weeks or at room temperature for a few days and can be reused 3-4 times.[1][2]

-

Downstream Applications: Staining with SYBR Green II is compatible with downstream applications such as Northern blotting, as long as 0.1-0.3% SDS is included in the prehybridization and hybridization buffers to remove the dye.[2] The dye can also be efficiently removed from nucleic acids by ethanol (B145695) precipitation.[4][5]

References

Application Notes and Protocols for SYBR Green II in Flow Cytometry for Cell Cycle Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell cycle analysis is a cornerstone of research in numerous fields, including oncology, developmental biology, and pharmacology. Flow cytometry provides a high-throughput method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. SYBR Green II is a fluorescent nucleic acid stain that offers a sensitive alternative to traditional dyes like propidium (B1200493) iodide (PI). With excitation and emission maxima at approximately 497 nm and 520 nm respectively, SYBR Green II is well-suited for use with flow cytometers equipped with a blue laser (488 nm).[1][2] These notes provide a comprehensive guide to the application of SYBR Green II for cell cycle analysis.

Principle of the Assay

The fundamental principle of cell cycle analysis by flow cytometry is the stoichiometric binding of a fluorescent dye to the DNA of cells.[3][4] As a cell progresses through the cell cycle, its DNA content changes. A cell in the G2 or M phase has twice the DNA content of a cell in the G0 or G1 phase. Cells in the S phase, where DNA synthesis occurs, have an intermediate amount of DNA.[5][6]

SYBR Green II, a cyanine (B1664457) dye, binds to nucleic acids.[1][7] For accurate cell cycle analysis, it is crucial to eliminate RNA to ensure that the fluorescence intensity is directly proportional to the DNA content. This is achieved by treating the cells with Ribonuclease A (RNase A).[3][8] After staining, the fluorescence of individual cells is measured by a flow cytometer. The resulting histogram of cell count versus fluorescence intensity reveals the distribution of the cell population across the different cell cycle phases.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data from cell cycle analysis experiments. While specific data for SYBR Green II in mammalian cells is limited in published literature, data from studies using the closely related SYBR Green I in fungi, which has shown excellent resolution, is presented for comparison.[9] The coefficient of variation (CV) of the G0/G1 peak is a key indicator of the quality of the staining and data acquisition, with lower CVs indicating better resolution.[3]

| Parameter | SYBR Green I (Fungi)[9] | Propidium Iodide (Fungi)[9] | Ideal CV Range[3] |

| G0/G1 Peak CV (%) | 4.94 - 17.26 | 19.68 - 22.9 | < 3% (ideal), < 6% (acceptable) |

| G2/M Peak CV (%) | 5.0 - 8.65 | 19.68 | N/A |

| % of Cells in G0/G1 | ~35% | Varies with cell type and conditions | Varies |

| % of Cells in S Phase | ~17% | Varies with cell type and conditions | Varies |